molecular formula C12H12N2O3 B2794507 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one CAS No. 54557-89-0

4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one

Cat. No.: B2794507
CAS No.: 54557-89-0
M. Wt: 232.239
InChI Key: DDNPQMYGARBOJB-UHFFFAOYSA-N
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Description

4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of B-Raf Kinase

Compounds similar to "4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one" have been synthesized and evaluated for their potential as inhibitors of B-Raf kinase, a protein implicated in cell growth and cancer development. For example, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were developed, demonstrating potent B-Raf inhibitory and anti-proliferation activities against human melanoma cell lines. These findings suggest a promising avenue for the development of new cancer therapeutics (Yang et al., 2012).

Synthesis under Microwave Irradiation

The synthesis of pyridine derivatives, which possess diverse biological activities, has been enhanced by microwave irradiation techniques. This approach facilitates chemical transformations, offering high purity yields and rapid synthesis. Such methodologies are particularly relevant for the development of pharmaceutical agents, including those with anti-tumor and antibacterial properties (Ashok et al., 2006).

Cardioactive Agents Development

A specific moiety, closely related to the "this compound," has been identified as crucial for the development of cardio-active pyridazinone derivatives. These compounds have been either used clinically or tested in trials for their potential to treat heart conditions. The research highlights the significance of such structural components in creating effective treatments for cardiovascular diseases (Imran & Abida, 2016).

Antimicrobial and Antioxidant Activities

Isoxazole derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and demonstrated significant antimicrobial and antioxidant activities. This research opens up new possibilities for the development of drugs targeting microbial infections and oxidative stress-related diseases (Pothuri et al., 2020).

Molecular Docking and Enzyme Inhibition

The synthesized compounds, incorporating structures related to "this compound," have been subject to molecular docking studies to assess their potential as enzyme inhibitors. These studies contribute to understanding the molecular basis of their biological activities and can guide the design of more effective therapeutic agents (Abbasi et al., 2016).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12-4-2-9(13-14-12)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPQMYGARBOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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